3-bromo-6-chloro-4-methylpyridine-2-carbonitrile
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Overview
Description
3-Bromo-6-chloro-4-methylpyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H4BrClN2 This compound is characterized by a pyridine ring substituted with bromine, chlorine, a methyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-6-chloro-4-methylpyridine-2-carbonitrile typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the halogenation of 4-methylpyridine-2-carbonitrile, followed by selective bromination and chlorination. The reaction conditions often involve the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and solvent conditions to ensure selective substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Industrial methods also focus on optimizing the purification steps to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-chloro-4-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine can yield 3-amino-6-chloro-4-methylpyridine-2-carbonitrile.
Scientific Research Applications
3-Bromo-6-chloro-4-methylpyridine-2-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-bromo-6-chloro-4-methylpyridine-2-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with enzymes or receptors, modulating their activity. The presence of halogen atoms and a nitrile group can enhance binding affinity and specificity towards molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
- 3-Bromo-6-chloropyridine-2-carbonitrile
- 3-Bromo-2-chloro-6-methylpyridine
- 4-Bromo-2-chloro-6-methylpyridine
Comparison: Compared to similar compounds, 3-bromo-6-chloro-4-methylpyridine-2-carbonitrile is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with other molecules. The presence of both bromine and chlorine atoms, along with a nitrile group, provides a versatile platform for further functionalization and derivatization, making it a valuable compound in synthetic and medicinal chemistry.
Properties
CAS No. |
1186637-53-5 |
---|---|
Molecular Formula |
C7H4BrClN2 |
Molecular Weight |
231.5 |
Purity |
95 |
Origin of Product |
United States |
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